3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
oxolan-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c23-16(13-3-1-12-24-13)21-10-8-20(9-11-21)14-4-5-15(19-18-14)22-7-2-6-17-22/h2,4-7,13H,1,3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPUGZFGQXXYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of a base such as triethylamine . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole moieties using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to changes in cellular processes. Specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structure : Replaces the piperazine ring with a piperidine group, eliminating the nitrogen atom in the six-membered ring.
- Key Differences: The absence of the oxolane-2-carbonyl group and the saturated amine (piperidine vs.
- Synthesis : Prepared via substitution reactions on pyridazine precursors, similar to methods described for related compounds .
- Properties : Likely lower solubility in polar solvents compared to the target compound due to the lack of a carbonyl group.
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
3-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- Structure : Substitutes oxolane-2-carbonyl with a thiophene-2-carbonyl group.
- Key Differences : The thiophene ring introduces sulfur-based aromaticity and electron-rich properties, which may alter electronic interactions and binding affinities in biological systems.
- Synthesis : Likely synthesized via analogous acylation reactions on the piperazine nitrogen, as inferred from related methodologies .
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Replaces the piperazine-oxolane system with an aniline group.
- Key Differences : The planar aniline substituent facilitates π-π stacking interactions, as evidenced by crystallographic data showing intermolecular H-bonding and π-π interactions at 3.6859 Å .
- Synthesis : Produced via nucleophilic aromatic substitution of 3-chloro-6-pyrazolylpyridazine with aniline .
Physicochemical and Structural Properties
| Compound Name | Substituent at 3-Position | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 4-(Oxolane-2-carbonyl)piperazin-1-yl | 385.40* | High polarity (oxolane carbonyl), flexible piperazine, pyrazole H-bonding |
| 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | Piperidin-1-yl | 244.29 | Reduced H-bonding, saturated amine |
| 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | Piperazin-1-yl | 245.28 | Unmodified piperazine, dual amine sites |
| Thiophene-2-carbonyl analog | 4-(Thiophene-2-carbonyl)piperazin-1-yl | 340.40 | Sulfur aromaticity, electron-rich substituent |
| N-Phenyl analog | N-Phenyl | 263.29 | Planar aromatic system, π-π interactions |
*Calculated molecular weight based on formula C₁₇H₂₀N₆O₂.
Crystallographic and Computational Insights
Biological Activity
3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 286.34 g/mol
Structural Features
The compound features a pyridazine core substituted with a pyrazole group and a piperazine moiety, which is further modified by an oxolane-derived carbonyl group. These structural elements are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine and pyrazole exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in human cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a study investigating the effects of various pyridazine derivatives, this compound demonstrated:
- IC values in the micromolar range against several cancer cell lines (e.g., MCF7 breast cancer cells).
- Induction of apoptosis as evidenced by increased annexin V staining and caspase activation.
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. The piperazine ring is believed to enhance binding affinity to target proteins, facilitating more effective inhibition.
Antimicrobial Activity
Preliminary studies have also suggested that this compound exhibits antimicrobial properties against various bacterial strains.
Data Summary Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 5.2 | Apoptosis induction via caspase activation |
| Antimicrobial | E. coli | 12.0 | Disruption of bacterial cell wall integrity |
| Antimicrobial | S. aureus | 15.5 | Inhibition of protein synthesis |
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the piperazine derivative.
- Introduction of the oxolane carbonyl group.
- Coupling with the pyridazine and pyrazole moieties.
These synthetic routes are crucial for optimizing yield and purity, which directly impact biological activity.
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, and which intermediates are critical?
Methodological Answer:
- Key Intermediates : Pyrazolylpyridazine derivatives (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) are pivotal precursors, enabling functionalization at the 3-position via nucleophilic substitution with piperazine derivatives .
- Stepwise Approach :
- Pyridazine Core Formation : Use cyclocondensation of diketones with hydrazines, followed by halogenation (e.g., chlorination) at the 3-position.
- Piperazine Coupling : React the halogenated pyridazine with 4-(oxolane-2-carbonyl)piperazine under mild basic conditions (e.g., K₂CO₃ in DMF) to install the piperazinyl moiety .
- Pyrazole Functionalization : Introduce the pyrazole group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
Advanced: How can computational reaction path search methods optimize this compound’s synthesis?
Methodological Answer:
- Quantum Chemical Workflow :
- Transition State Analysis : Use density functional theory (DFT) to model reaction pathways, identifying energy barriers for piperazine coupling and pyrazole installation .
- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent compatibility and reaction yields.
- Parameter Prioritization : Focus on bond dissociation energies, charge distribution on the pyridazine ring, and steric effects of the oxolane-carbonyl group .
- Validation : Cross-reference computational results with experimental kinetics (e.g., in situ IR monitoring) to refine models .
Basic: What structural characterization techniques are essential for confirming this compound’s molecular structure?
Methodological Answer:
- Spectroscopic Analysis :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical details (e.g., piperazine conformation) and validates hydrogen bonding between pyridazine and pyrazole groups .
Advanced: How can contradictory data between computational and experimental reactivity be resolved?
Methodological Answer:
- Root-Cause Strategies :
- Mechanistic Re-evaluation : Compare computed transition states with experimental isotopic labeling (e.g., ¹⁵N-tracing in piperazine coupling) .
- Steric/Electronic Adjustments : Modify DFT functionals (e.g., B3LYP-D3 vs. M06-2X) to account for dispersion forces in bulky oxolane-carbonyl groups .
- Experimental Feedback : Use high-throughput screening to test computationally predicted reaction conditions (e.g., solvent/base combinations) .
Basic: What analytical methods assess the compound’s purity and stability?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.1% threshold) .
- Stability Protocols :
Advanced: How does the pyridazine ring’s electronic configuration influence biological interactions?
Methodological Answer:
- In Silico Modeling :
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What safety protocols are required for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How to design preclinical pharmacokinetic studies for this compound?
Methodological Answer:
- In Vivo/In Vitro Correlation (IVIVC) :
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Dosing : Optimize based on allometric scaling from rodent plasma concentration-time curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
